![molecular formula C20H32 B1251661 Fusicocca-2,10(14)-diene](/img/structure/B1251661.png)
Fusicocca-2,10(14)-diene
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Overview
Description
Fusicocca-2,10(14)-diene is a diterpene.
Scientific Research Applications
Biosynthesis and Structural Analysis
- Fusicocca-2,10(14)-diene is a hydrocarbon intermediate in the biosynthesis of fusicoccin, a process demonstrated by its conversion into fusicoccin J by the fungus Phomopsis (Fusicoccum) amygdali (Kato et al., 1999).
- The compound was isolated from the same fungus, and its stereostructure, including absolute configuration, was confirmed by total synthesis (Kato et al., 1998).
- Feeding experiments with a deuterated derivative of fusicocca-2,10(14)-diene confirmed its role in the early biosynthetic route leading to fusicoccins (Sassa et al., 2000).
Pharmaceutical and Biotechnological Applications
- Fusicocca-2,10(14)-diene has potential pharmaceutical applications as a precursor for anticancer drugs, including fusicoccin A. Its production has been enhanced in yeast, providing a practical alternative to chemical synthesis (Halka & Wichmann, 2018).
- Improved production of Fusicocca-2,10(14)-diene in yeast has been achieved through fed-batch fermentation, highlighting the potential of process development for high-value heterologous diterpene yields (Halka et al., 2018).
- Dioxygenases play a key role in determining the aglycon structures of fusicoccin and related compounds, influencing their biological activity. This highlights the importance of enzymatic processes in the modification of fusicocca-2,10(14)-diene for potential therapeutic applications (Ono et al., 2011).
Heterologous Fermentation and Genetic Engineering
- Heterologous fermentation of Fusicocca-2,10(14)-diene in yeast, with a focus on overcoming biosynthetic bottlenecks, can lead to significant improvements in yield, making it a more viable option for commercial production (Arens et al., 2014).
- A study of fusicoccin biosynthesis revealed that fusicocca-2,10(14)-diene is produced by an unusual multifunctional enzyme in fungi, demonstrating a novel aspect of diterpene synthesis which could be exploited for biotechnological applications (Toyomasu et al., 2007).
properties
Molecular Formula |
C20H32 |
---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(3R,10S,11S)-3,10,14-trimethyl-6-propan-2-yltricyclo[9.3.0.03,7]tetradeca-1(14),6-diene |
InChI |
InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13-14,17H,6-12H2,1-5H3/t14-,17-,20+/m0/s1 |
InChI Key |
PZSFDLBSQBBRAM-GZRFBZBPSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(CC[C@@]2(CC3=C(CC[C@@H]13)C)C)C(C)C |
Canonical SMILES |
CC1CCC2=C(CCC2(CC3=C(CCC13)C)C)C(C)C |
synonyms |
fusicoccadiene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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